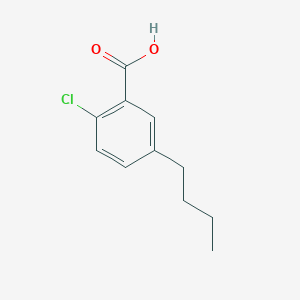
2-Chloro-5-butylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-2-chlorobenzoic acid: is an organic compound with the molecular formula C11H13ClO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a chlorine atom, and the hydrogen atom at the fifth position is replaced by a butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-2-chlorobenzoic acid can be achieved through several methods. One common approach involves the chlorination of 5-butylbenzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 5-butyl-2-chlorobenzoic acid may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Butyl-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution Reactions: Formation of derivatives with different substituents replacing the chlorine atom.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or aldehydes.
Applications De Recherche Scientifique
Chemistry: 5-Butyl-2-chlorobenzoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of 5-butyl-2-chlorobenzoic acid are explored for their potential therapeutic properties. They may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: The compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 5-butyl-2-chlorobenzoic acid and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure and functional groups present in the derivatives.
Comparaison Avec Des Composés Similaires
2-Chlorobenzoic acid: Lacks the butyl group, making it less hydrophobic.
5-Butylbenzoic acid: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
4-Butyl-2-chlorobenzoic acid: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness: 5-Butyl-2-chlorobenzoic acid is unique due to the presence of both a butyl group and a chlorine atom on the benzene ring. This combination of substituents influences its chemical reactivity and physical properties, making it a valuable compound for specific synthetic and industrial applications.
Propriétés
Formule moléculaire |
C11H13ClO2 |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
5-butyl-2-chlorobenzoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-4-8-5-6-10(12)9(7-8)11(13)14/h5-7H,2-4H2,1H3,(H,13,14) |
Clé InChI |
JZAYPFCMBPFBCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


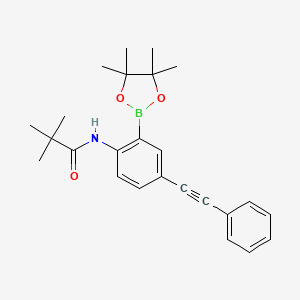
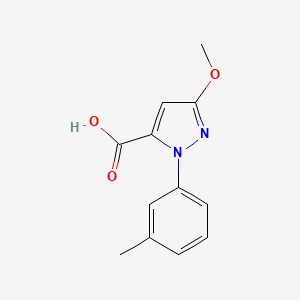


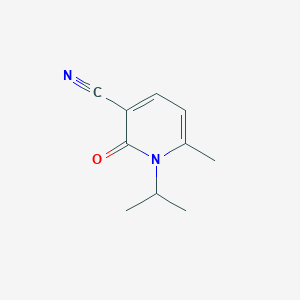
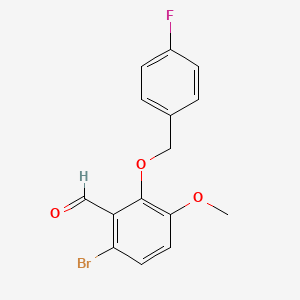
![2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B12996161.png)
![5-Cyclopentyl-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B12996169.png)
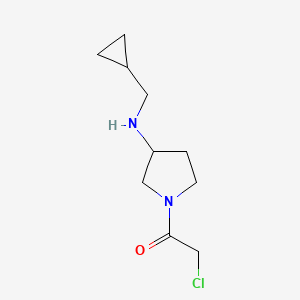
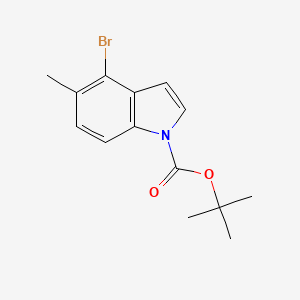
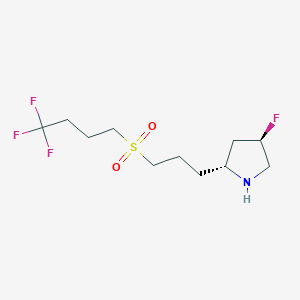
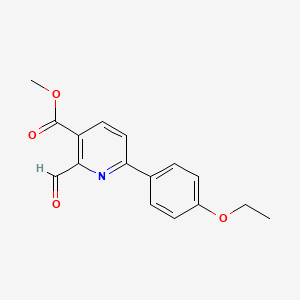
![7-Bromo-2-methylfuro[3,2-c]pyridin-4-ol](/img/structure/B12996178.png)
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12996187.png)
